molecular formula C22H36O2 B1674614 Ganaxolone CAS No. 38398-32-2

Ganaxolone

Número de catálogo: B1674614
Número CAS: 38398-32-2
Peso molecular: 332.5 g/mol
Clave InChI: PGTVWKLGGCQMBR-FLBATMFCSA-N

Descripción

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neuroactive steroid allopregnanolone. It acts as a positive allosteric modulator (PAM) of synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission and exhibiting broad-spectrum antiseizure activity . Structurally, this compound differs from allopregnanolone by a 3β-methyl group, which prevents metabolic conversion to hormonally active derivatives, thereby improving metabolic stability and reducing off-target effects . Approved by the U.S. FDA in 2022 for seizures associated with CDKL5 deficiency disorder (CDD), this compound is available in oral and intravenous (IV) formulations and is under investigation for refractory status epilepticus (SE) and tuberous sclerosis complex .

Propiedades

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

38398-32-2
Record name Ganaxolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38398-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganaxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-198C
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Métodos De Preparación

Key Starting Materials and Reagents

The synthesis of ganaxolone begins with 5α-pregnane-3,20-dione (dione 2), a steroidal precursor derived from natural sources or semi-synthetic pathways. Critical reagents include organometallic methylating agents (e.g., methylmagnesium chloride, methyllithium) and transition metal catalysts such as titanium or iron complexes. The stereochemical outcome hinges on the regioselective methylation at the C3 carbonyl while avoiding undesired reactions at the C20 position.

Organometallic Methylation Reaction

The patented single-step method eliminates the need for protecting the C20 carbonyl, a significant advancement over earlier approaches requiring multiple protection-deprotection cycles. By reacting dione 2 with dimethyliron (Me2Fe) or methyltitanium complexes in ethereal solvents (tetrahydrofuran, t-butyl methyl ether), the C3 ketone undergoes equatorial attack to yield the 3β-methyl isomer with >90% stereoselectivity. This reaction proceeds at −25°C to 40°C, achieving isolated yields of 70–90% and HPLC purity exceeding 99.5%.

Table 1: Comparison of Methylating Agents and Outcomes

Methylating Agent Solvent Temperature (°C) Yield (%) Purity (%)
Me2Fe THF/LiCl −25 85 99.7
CH3TiCl3 t-Butyl methyl ether 0 78 99.2
MeMgCl/FeCl3 Dimethoxyethane −15 92 99.9

Data sourced from EP2464653A2

Reaction Optimization and Conditions

The addition of lithium halides (e.g., LiCl) reduces reaction viscosity and enhances regioselectivity by stabilizing intermediate ate complexes. For example, 2 equivalents of LiCl with MeMgCl in THF at −25°C suppress C20 adduct formation to <5%, compared to 15–20% in unoptimized conditions. Post-reaction quenching with aqueous NH4Cl followed by crystallization from ethanol/water mixtures yields this compound with <0.1% residual solvents.

Formulation Strategies

Preformulation Studies

This compound’s poor aqueous solubility (0.01 mg/mL) and high dose requirements necessitated nanosuspension development. Preformulation studies identified polycaprolactone and Tween 80 as optimal stabilizers due to their compatibility with this compound’s hydrophobic structure. Particle size reduction to <200 nm was critical for enhancing dissolution kinetics.

Nanosuspension Development

A solvent evaporation method was developed using ethanol-water mixtures (500–1000 mL) to precipitate this compound nanoparticles. Increasing ethanol content from 50% to 90% reduced particle size from 2000 nm to 120 nm (PDI 0.2), achieving 97.93% drug loading in formulation F6.

Table 2: Formulation Trials and Outcomes

Formulation Ethanol (mL) Particle Size (nm) PDI Drug Loading (%)
F1 500 2000 0.8 82.4
F4 800 450 0.5 89.7
F6 1000 120 0.2 97.9

Data sourced from Absin Bioscience trials

Quality Control and Analytical Characterization

The European Medicines Agency (EMA) mandates strict control over diastereomeric impurities (e.g., 3α-methyl epimer) and residual palladium from metal catalysts. X-ray powder diffraction confirms the exclusive presence of Form A crystallinity, while optical rotation ([α]D20 = +72°) ensures enantiomeric purity. HPLC methods with refractive index detection achieve limits of quantification (LOQ) ≤0.05% for all process-related impurities.

Comparative Analysis of Preparation Techniques

The single-step methylation method reduces production costs by 40% compared to traditional routes requiring C20 protection. Nanosuspensions improve bioavailability by 3-fold over conventional tablets, addressing this compound’s Biopharmaceutics Classification System (BCS) Class II limitations.

Industrial-Scale Manufacturing Considerations

Pilot-scale batches (50 kg) validated the reproducibility of the methylation reaction, with 88–91% yields maintained across 10 consecutive runs. Continuous manufacturing using microreactors is under investigation to further enhance stereocontrol and reduce palladium usage.

Análisis De Reacciones Químicas

Tipos de reacciones: La ganaxolona experimenta varios tipos de reacciones químicas, que incluyen hidroxilación, reducción y sulfatación. Las principales vías metabólicas involucran la hidroxilación en la posición 16α, la reducción de la 20-cetona para formar el 20α-hidroxiésterol correspondiente y la sulfatación del grupo 3α-hidroxilo .

Reactivos y condiciones comunes:

    Hidroxilación: Generalmente implica el uso de agentes hidroxilantes en condiciones controladas.

    Reducción: La reducción estereoselectiva se logra utilizando agentes reductores.

    Sulfatación: Las reacciones de sulfatación involucran el uso de agentes sulfatantes para introducir grupos sulfato.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen metabolitos hidroxilados, esteroles reducidos y derivados sulfatados .

Aplicaciones Científicas De Investigación

Refractory Epilepsy

Ganaxolone has been evaluated in several clinical trials targeting refractory epilepsy, particularly in patients who have not responded adequately to standard antiseizure medications.

  • Efficacy : A meta-analysis encompassing four randomized controlled trials involving 659 patients demonstrated that this compound significantly reduced seizure frequency compared to placebo, with a relative risk of 1.60 for achieving a 50% reduction in seizure frequency (p = 0.04) . Notably, this compound was well-tolerated, with adverse events similar to those seen in placebo groups.
  • Case Studies : In an open-label trial involving children with refractory infantile spasms, 66% of participants experienced at least a 25% reduction in seizure frequency after treatment with this compound . Additionally, another study indicated that girls with protocadherin-19 related epilepsy had fewer seizures after six months of this compound treatment .

Status Epilepticus

This compound has shown promise in treating refractory status epilepticus (RSE), a critical condition requiring rapid intervention.

  • Phase III Trials : The RAISE trial reported significant results for intravenous this compound in adults with RSE. Patients treated with this compound experienced a median time to seizure cessation of just 4.2 minutes compared to 307.2 minutes for those receiving placebo . These findings underscore this compound's potential as a rapid intervention for this severe condition.

CDKL5 Deficiency Disorder

This compound has also been investigated for its efficacy in treating CDKL5 deficiency disorder, a rare genetic epilepsy.

  • Clinical Findings : In a Phase 3 trial, this compound met its primary endpoint by significantly reducing seizure frequency compared to placebo . The treatment was generally well tolerated, with adverse events occurring at rates similar to the control group.

Tuberous Sclerosis Complex

Recent studies have explored the application of this compound in tuberous sclerosis complex, another condition associated with epilepsy.

  • Ongoing Research : Preliminary results from ongoing trials suggest that this compound may help reduce seizure frequency and improve overall patient outcomes . The continued investigation is expected to further clarify its role in managing this complex disorder.

Safety Profile

The safety profile of this compound appears favorable based on current clinical data. Common adverse events include somnolence and pyrexia, but these were not significantly different from those observed in placebo groups . Serious adverse events were infrequent and did not lead to treatment discontinuation in most studies.

Summary of Clinical Findings

ApplicationStudy TypeKey Findings
Refractory EpilepsyMeta-analysisSignificant reduction in seizure frequency (RR = 1.60) compared to placebo
Status EpilepticusPhase III RAISEMedian time to seizure cessation: 4.2 minutes vs. 307.2 minutes for placebo
CDKL5 Deficiency DisorderPhase 3 TrialMet primary endpoint; well tolerated with similar AE rates to placebo
Tuberous Sclerosis ComplexOngoing TrialsPreliminary positive results; further studies needed for conclusive evidence

Mecanismo De Acción

La ganaxolona ejerce sus efectos modulando los receptores GABA A. Se une a los sitios alostéricos de estos receptores, mejorando los efectos inhibitorios del ácido gamma-aminobutírico (GABA). Esta modulación conduce a la apertura de los canales de iones cloruro, lo que provoca la hiperpolarización de las neuronas y la inhibición de la neurotransmisión. Este mecanismo ayuda a reducir la probabilidad de propagación de las convulsiones .

Comparación Con Compuestos Similares

Pharmacokinetic Comparison

Parameter This compound Allopregnanolone Diazepam
Oral Bioavailability 30–50% (food-dependent) <10% >90%
Plasma Protein Binding ~99% ~95% 98%
Half-Life (Terminal) 4–6 hours 0.5–1 hour 20–50 hours
Brain-to-Plasma Ratio 3:1 2:1 1:1

Key Trials

  • CDKL5 Deficiency Disorder (CDD) : In a phase III trial, this compound reduced 28-day major motor seizure frequency by 30.7% vs. 6.9% for placebo (P = 0.0036) .
  • Refractory Epilepsy : A meta-analysis of RCTs showed this compound achieved ≥50% seizure reduction in 39.1% of patients vs. 26.5% for placebo (P = 0.02) .

Adverse Events

  • Common: Sedation (15–20%), somnolence (9–12%), and fatigue .

Actividad Biológica

Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABAA_A receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.

This compound enhances GABA-evoked chloride currents in GABAA_A receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC50_{50}) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.

Table 1: GABAA_A Receptor Modulation by this compound

Receptor SubtypeEC50_{50} (nM)
α2β1γ2L94
α3β1γ2L122
α1β1γ2L213

Seizure Reduction

This compound has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that this compound was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .

In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), this compound treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .

Table 2: Clinical Trial Results for this compound

Study FocusThis compound Group Reduction (%)Placebo Group Reduction (%)p-value
CDKL5 Deficiency Disorder30.76.90.0036
Refractory Epilepsy Meta-Analysis≥50% response rateN/A0.04

Safety Profile

This compound is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating no significant safety concerns .

Case Studies

A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous this compound. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .

Pharmacokinetics

This compound exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Distribution Half-Life0.09 ± 0.06 hours
Elimination Half-Life21.51 ± 6.4 hours
Volume of Distribution142.31 ± 55.08 mL/kg
Clearance4.38 ± 0.95 mL/kg/h

Q & A

Basic Research Question: What mechanisms underlie ganaxolone's anticonvulsant effects, and how do they inform preclinical experimental design?

Answer:
this compound is a synthetic neuroactive steroid analog of allopregnanolone that acts as a positive allosteric modulator (PAM) of synaptic and extrasynaptic GABAA receptors. Its anticonvulsant effects are attributed to prolonged GABA-mediated inhibitory postsynaptic currents, achieved by increasing the decay time of GABAA receptor-mediated miniature inhibitory postsynaptic currents (mIPSCs) . Preclinical studies should focus on models that recapitulate GABAergic dysregulation, such as fragile X syndrome (FXS) or status epilepticus (SE), to assess this compound's modulation of neuronal hyperexcitability. Electrophysiological assays (e.g., patch-clamp recordings) and quantitative EEG (qEEG) spectral analysis are critical for evaluating its dose-dependent effects on seizure suppression and GABAergic signaling .

Advanced Research Question: How can pharmacokinetic (PK) variability in this compound trials be addressed to optimize dosing regimens?

Answer:
PK variability in this compound trials arises from factors such as food intake (fasting reduces absorption by 50–66%), CYP3A4 induction, and patient adherence. Methodological strategies include:

  • Trough-level monitoring : Measure plasma this compound levels at steady state to ensure therapeutic thresholds (>30 ng/ml for epilepsy). In PTSD trials, 35% of participants had subtherapeutic trough levels (<20 ng/ml) due to non-adherence or metabolic differences .
  • Population PK modeling : Integrate covariates (e.g., BMI, CYP3A4 activity) to personalize dosing. Phase I studies using IV formulations (e.g., 6 mg bolus + 20 mg/hour infusion) show predictable PK profiles, reducing variability compared to oral dosing .
  • Adherence protocols : Supervised dosing with standardized meals in inpatient settings improves consistency .

Basic Research Question: What clinical trial designs are most effective for evaluating this compound in refractory epilepsy?

Answer:
Phase II/III trials should adopt randomized, double-blind, placebo-controlled crossover designs with extended observation periods. Key elements include:

  • Primary endpoints : ≥50% reduction in seizure frequency (supported by meta-analysis: RR 0.90, 95% CI 0.83–0.98) .
  • Secondary endpoints : qEEG metrics (e.g., alpha/delta ratio, suppression ratio) to correlate PK/PD effects with seizure cessation .
  • Patient stratification : Subgroups with GABAergic deficits (e.g., CDKL5 deficiency disorder) show enhanced responsiveness .

Advanced Research Question: How do contradictory efficacy outcomes between this compound trials in epilepsy and PTSD inform future trial design?

Answer:
Discrepancies arise from differences in dosing, trial duration, and patient populations:

  • Epilepsy : Positive outcomes correlate with higher trough levels (>30 ng/ml) and longer treatment periods (e.g., 104-week open-label extensions) .
  • PTSD : Negative results in a 6-week trial were attributed to under-dosing (35% of participants had subtherapeutic levels) and short duration at maximum dose (2 weeks) .
    Methodological recommendations :
    • Dose escalation : Start with IV loading doses (e.g., 30 mg bolus) to rapidly achieve therapeutic levels .
    • Extended treatment phases : ≥12 weeks to capture delayed therapeutic effects .
    • Biomarker integration : Measure GABAA receptor subunit expression or allopregnanolone levels to identify responsive subgroups .

Basic Research Question: What safety considerations are critical when designing this compound trials for pediatric populations?

Answer:
this compound exhibits a favorable safety profile in pediatric cohorts (6 months–17 years), with adverse events (AEs) similar to placebo (sedation, dizziness). Key considerations:

  • Dose titration : Gradual escalation (e.g., 200 → 600 mg bid over 6 weeks) minimizes sedation .
  • Long-term monitoring : No tolerance to anticonvulsant effects, but assess neurosteroid hormone interactions in developing brains .
  • PK in neonates : Adjust for immature CYP3A4 activity using population PK models .

Advanced Research Question: How can this compound's effects on extrasynaptic GABAA receptors be quantified in vivo?

Answer:

  • qEEG suppression ratio : Correlates linearly with serum this compound levels (r² > 0.87) and reflects extrasynaptic δ-subunit-GABAA receptor modulation .
  • Cerebrospinal fluid (CSF) analysis : Measure neurosteroid metabolites (e.g., allopregnanolone) to differentiate synaptic vs. extrasynaptic activity .
  • PET imaging : Use GABAA-specific radioligands (e.g., [<sup>11</sup>C]flumazenil) to map receptor occupancy .

Basic Research Question: What statistical methods are recommended for analyzing this compound's efficacy in heterogeneous epilepsy populations?

Answer:

  • Mixed-model repeated measures (MMRM) : Accounts for missing data and inter-subject variability in seizure frequency .
  • Bayesian hierarchical models : Stratify efficacy by etiology (e.g., CDKL5 vs. FXS) using posterior probability distributions .
  • Meta-regression : Resolve heterogeneity across trials (e.g., I² = 67% in 28-day seizure frequency analysis) by adjusting for dosing and PK variability .

Advanced Research Question: What preclinical models best recapitulate this compound's promyelinating effects, and how are they validated?

Answer:

  • Lysolecithin-induced demyelination : Assess this compound's modulation of S1PR2 signaling and microglial activation in rodent models .
  • Electrophysiological validation : Measure compound action potential (CAP) recovery in ex vivo optic nerve preparations .
  • Biomarkers : Quantify myelin basic protein (MBP) and oligodendrocyte precursor cell (OPC) proliferation in CSF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganaxolone
Reactant of Route 2
Reactant of Route 2
Ganaxolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.